Enantiomeric Growth Efficacy in Chick Model
In a controlled chick growth assay using chemically defined diets singly deficient in valine, the L-isomer of α-hydroxyisovaleric acid (L-HIV, corresponding to the (S)-enantiomer present in the target calcium salt) demonstrated an efficacy of 82% relative to an isomolar level of supplemental L-valine. By contrast, the D-isomer (D-HIV) achieved only 66% efficacy, while the racemic mixture (DL-HIV) yielded an intermediate value of 79% [1]. This demonstrates that stereochemistry at the α-carbon directly and quantifiably impacts the biological utilisation of the hydroxy analogue.
| Evidence Dimension | Growth-promoting efficacy relative to L-valine (set at 100%) |
|---|---|
| Target Compound Data | L-HIV ((S)-enantiomer): 82% efficacy |
| Comparator Or Baseline | D-HIV ((R)-enantiomer): 66% efficacy; DL-HIV (racemic): 79% efficacy; DL-Val: 84%; D-Val: 72% |
| Quantified Difference | L-HIV is 16 percentage points (24% relative) more efficacious than D-HIV; 3 percentage points higher than DL-HIV |
| Conditions | Chick growth assay; chemically defined basal diet singly deficient in valine; isomolar supplementation; The Journal of Nutrition, 1982 [1] |
Why This Matters
Procurement of the stereochemically pure (S)-enantiomer calcium salt avoids the ~16-percentage-point efficacy loss inherent to the D-enantiomer, which is critical for applications where maximal valine-sparing or nitrogen-free anabolic support is required.
- [1] Boebel KP, Baker DH. Comparative utilization of the α-keto and D- and L-α-hydroxy analogs of leucine, isoleucine and valine by chicks and rats. J Nutr. 1982;112(10):1929-1939. doi:10.1093/jn/112.10.1929. View Source
